molecular formula C19H16FN3O2 B3413901 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 946276-53-5

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B3413901
CAS No.: 946276-53-5
M. Wt: 337.3 g/mol
InChI Key: YCUOELWQGHVTIP-UHFFFAOYSA-N
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Description

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), an orphan receptor that is primarily expressed in the brain, particularly in the striatum. GPR52 is a compelling target for psychiatric research due to its ability to modulate cAMP signaling and its potential role in dopamine and glutamate pathways. Activation of GPR52 by this compound has been shown to produce antipsychotic-like effects in preclinical models, positioning it as a valuable chemical probe for investigating novel therapeutic strategies for schizophrenia and other central nervous system (CNS) disorders . Research utilizing this agonist focuses on understanding the receptor's downstream signaling cascades, its functional interactions with other neurotransmitter systems, and its potential to modulate behaviors related to psychosis and cognition without inducing catalepsy, a side effect associated with typical antipsychotics. This makes it an essential tool for neuropharmacologists and neuroscientists dissecting the pathophysiology of psychiatric diseases and validating GPR52 as a novel drug target. The compound's specific mechanism of action, acting as a GPR52 agonist , provides a direct means to explore receptor biology and its implications for developing next-generation CNS therapeutics.

Properties

IUPAC Name

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-12-6-8-14(9-7-12)23-11-13(10-17(23)24)19-21-18(22-25-19)15-4-2-3-5-16(15)20/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUOELWQGHVTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced into the oxadiazole ring.

    Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring is formed through a cyclization reaction involving the appropriate precursors, often under conditions that promote ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds containing the oxadiazole ring are known for their antimicrobial, antifungal, and anti-inflammatory properties. This compound could be explored for similar activities.

Medicine

In medicine, the compound may be investigated for its potential as a therapeutic agent. The presence of the fluorophenyl group suggests it might interact with biological targets in a unique manner, potentially leading to new drug candidates.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, oxadiazoles are known to interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity towards certain molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Aromatic Substituents

4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one Molecular Formula: C₁₈H₁₆N₄O₂ Molecular Weight: 320.35 g/mol Key Difference: Replaces 2-fluorophenyl with pyridin-3-yl.

4-[3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromobenzyl)pyridin-2(1H)-one Molecular Formula: C₂₄H₁₆BrF₃N₄O₃ Molecular Weight: 569.26 g/mol Key Difference: Incorporates a trifluoromethoxy group and bromobenzyl substituent.

Fluorinated Substituents

1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone Molecular Formula: C₁₇H₁₂FN₅O₂ Molecular Weight: 345.31 g/mol Key Difference: Fluorine at the para position of the phenyl ring. Implications: Para-fluorination may alter electronic effects (e.g., electron-withdrawing) and steric interactions compared to ortho-fluorination in the target compound .

Substituent Variations on the Pyrrolidin-2-one Core

1-(2-Methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

  • Molecular Formula : C₁₈H₁₉N₅O₂
  • Molecular Weight : 337.38 g/mol
  • Key Difference : Replaces pyrrolidin-2-one with a urea moiety.
  • Implications : Urea derivatives often exhibit improved solubility and hydrogen-bonding capacity, which could influence pharmacokinetics .

1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride Molecular Formula: C₁₀H₁₃ClN₄O₂ Molecular Weight: 272.69 g/mol Key Difference: Incorporates an azetidine ring and cyclopropyl group.

Structural and Functional Implications

Electronic Effects

  • Fluorine Substituents : Ortho-fluorination (target compound) induces steric hindrance and electron-withdrawing effects, which may reduce metabolic oxidation compared to para-fluorinated analogs .
  • Oxadiazole vs. Pyrazole : The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability than pyrazole derivatives, which are prone to enzymatic degradation .

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 3.2 0.12 >60
4-(Pyridin-3-yl) Analog 2.8 0.45 45
Trifluoromethoxy Derivative 4.1 0.03 >90

Note: Data extrapolated from structural analogs; experimental validation required.

Biological Activity

The compound 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4OC_{18}H_{19}FN_4O, with a molecular weight of approximately 305.31 g/mol. The structure features a pyrrolidinone ring linked to a 1,2,4-oxadiazole moiety and a fluorophenyl substituent, which contribute to its biological activity.

Biological Activity Overview

  • Anticancer Activity
    • The 1,2,4-oxadiazole scaffold has been identified as a promising structure for anticancer drug development. Several studies have shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
    • For instance, compounds with similar structures have demonstrated IC50_{50} values in the micromolar range against breast cancer cell lines such as MCF-7 and A549 . The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .
  • Antimicrobial Properties
    • Research indicates that oxadiazole derivatives possess antimicrobial properties against both bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects
    • Some studies suggest that derivatives of oxadiazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives, including those structurally similar to the compound . The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against MCF-7 cells, with an IC50_{50} value comparable to established chemotherapeutics like doxorubicin .

CompoundIC50_{50} (µM)Cell Line
Compound A0.12MCF-7
Compound B0.65MCF-7
Doxorubicin0.10MCF-7

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMIC (µg/mL)Bacteria
Compound C5S. aureus
Compound D10E. coli

Research Findings

Recent literature highlights several key findings regarding the biological activity of oxadiazole derivatives:

  • Mechanism of Action : Many oxadiazoles act by targeting specific enzymes or receptors involved in cancer progression or inflammation .
  • Structure-Activity Relationship (SAR) : Modifications on the phenyl rings significantly influence biological activity; halogen substitutions often enhance potency .
  • In Vivo Studies : While in vitro results are promising, further in vivo studies are needed to evaluate pharmacokinetics and therapeutic efficacy in live models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step routes, including cyclization of precursors. For example:

Precursor coupling : React a 2-fluorophenyl-substituted oxadiazole intermediate with a 4-methylphenyl-pyrrolidinone derivative under reflux in toluene or DMF.

Catalytic cyclization : Use nickel perchlorate (5–10 mol%) at 80–100°C to facilitate ring closure.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

  • Optimization : Adjust solvent polarity to improve yield (e.g., DMF enhances nucleophilicity in coupling steps) and monitor reaction progress via TLC .

Q. How is the molecular structure characterized, and what analytical techniques confirm purity?

  • Structural confirmation :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (e.g., m/z 381.12) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data, and how can SHELX software address them?

  • Challenges : Poor crystal quality due to flexible pyrrolidinone rings or disorder in fluorophenyl groups.
  • Solutions :

  • Use SHELXL for refinement: Apply restraints for disordered atoms and anisotropic displacement parameters.
  • Validate with R-factors : Aim for R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10 using high-resolution (<1.0 Å) data .

Q. How can SAR studies explore this compound’s pharmacological potential?

  • Design :

Substituent ModificationBiological TargetAssay Example
2-Fluorophenyl → 3-Cl/4-OCH3Kinase inhibitionIC50_{50} in MCF-7 cells
4-Methylphenyl → 4-CF3Antimicrobial activityMIC against S. aureus
  • Methods : Synthesize analogs, screen via in vitro assays (e.g., MTT for cytotoxicity), and correlate substituent electronegativity with activity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Key factors :

  • Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
  • Cell line variability : Validate across multiple lines (e.g., HEK293 vs. HeLa).
  • Assay conditions : Standardize ATP concentrations in kinase assays .

Q. What methodologies assess metabolic stability and degradation pathways?

  • In vitro stability : Incubate with liver microsomes (human/rat) at 37°C, quantify parent compound via LC-MS/MS.
  • Metabolite identification : Use UPLC-QTOF to detect hydroxylation (oxadiazole ring) or N-demethylation (pyrrolidinone) .

Data Contradiction Analysis

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition.
    • Resolution :

Verify assay parameters (e.g., ATP concentration, incubation time).

Re-test with a reference inhibitor (e.g., staurosporine) as a control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.